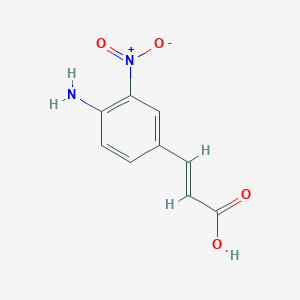

4-Amino-3-nitrocinnamic acid

Descripción general

Descripción

4-Amino-3-nitrocinnamic acid is a derivative of cinnamic acid. It has a molecular formula of C9H7NO4 and a molecular weight of 193.1562 . It is also known by other names such as p-Nitrocinnamic acid, 2-Propenoic acid, 3-(4-nitrophenyl)-, Cinnamic acid, p-nitro-, 3-(4-Nitrophenyl)acrylic acid, 3-(4-Nitrophenyl)propenoic acid, Para-nitrocinnamic acid, 3-(4-Nitrophenyl)-2-propenoic acid, NSC 2067, and trans-4-Nitrocinnmic acid .

Synthesis Analysis

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which is similar to this compound, is a simple Fischer esterification reaction . Amino acids can be synthesized in the laboratory using some of the reactions discussed in previous chapters. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3 .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H, (H,11,12)/b6-3+ .Chemical Reactions Analysis

The chemical reactions of amino acids are important for identification and analysis of amino acids in protein. The color-forming reaction is interesting because most α-amino acids give the same color irrespective of their structure .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. Most amino acids are tasteless but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine). Amino acids have high melting points (200-300°C) due to ionic properties .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Molecular Simulation

- 4-Nitrocinnamic acid (4-NCA) exhibits inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis. This has implications for designing novel tyrosinase inhibitors for potential use in cosmetic and therapeutic applications. The study utilized various spectroscopic and molecular docking techniques to elucidate the inhibition mechanism of 4-NCA and related compounds on tyrosinase, showing that 4-NCA can chelate a copper ion of tyrosinase (Cui et al., 2017).

DNA Binding and Alkaline Phosphatase Inhibition Studies

- Zinc(II) complexes with 4-nitrocinnamic acid were synthesized and examined for their interactions with DNA and inhibition of alkaline phosphatase. This research suggests potential applications in the field of biochemistry and pharmacology, especially in understanding DNA interactions and enzymatic inhibition (Hafeez et al., 2014).

Metabolism Studies and Potential Tracking Applications

- A study on the metabolism of 5-(4-Nitrophenyl)-2,4-pentadienal (NPPD), which produces 4-nitrocinnamic acid as a metabolite, provides insight into the compound's absorption and excretion in biological systems. This research is significant for assessing human exposure risks and understanding the compound's potential use as a tracking agent (Burka et al., 1987).

Synthesis and Chemical Characterization

- The synthesis and characterization of 3-nitrocinnamic acid, an important intermediate in various chemical processes, has been detailed. This research highlights the compound's relevance in synthetic chemistry and its potential applications in diagnostics and drug development (Yin Qun, 2010).

Nonlinear Optical Properties

- Research on 3-nitrocinnamic acid (3NCA) has revealed its potential in the field of nonlinear optics. The study examined the crystal growth, vibrational, dielectric, electronic, mechanical, and thermal properties of 3NCA, demonstrating its suitability for optical applications (Alen et al., 2013).

Corrosion Inhibition Studies

- The study of yttrium 4-nitrocinnamate's interaction with steel surfaces in aqueous chloride solutions reveals its potential as an effective corrosion inhibitor. This research could have significant implications for materials science, particularly in developing new strategies for protecting metals from corrosion (Hiển et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that amino acids, including 4-amino-3-nitrocinnamic acid, play crucial roles in various biological processes . They are essential organic molecules in any organism and have many special physiological functions, playing roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

Mode of Action

It’s known that the introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . This suggests that this compound may interact with its targets to induce beneficial physiological changes.

Biochemical Pathways

It’s known that amino acids, including this compound, are involved in protein synthesis and metabolism . They also play roles in body development and osmotic pressure stability .

Pharmacokinetics

It’s known that amino acids are highly soluble in water and have a wide range of activities . This suggests that this compound may have good bioavailability.

Result of Action

It’s known that amino acids, including this compound, have a wide range of pharmacological activities, such as antitumor, anti-hiv, and anti-fatigue effects . They are also used to cure chronic liver diseases .

Action Environment

It’s known that the structures of amino acids are simple and diverse, and their pharmacological activities are extensive . These features are commonly employed in drug synthesis and structural modification .

Safety and Hazards

Direcciones Futuras

Propiedades

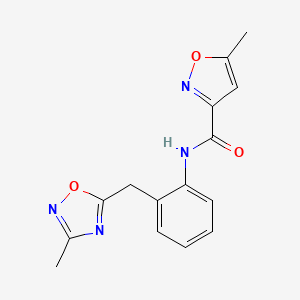

IUPAC Name |

(E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,10H2,(H,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVYCRFCWROKQK-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51794-06-0 | |

| Record name | (2E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)

![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)

![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)

![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)